molecular formula C11H10S B176300 2-Methyl-3-phenylthiophene CAS No. 16939-16-5

2-Methyl-3-phenylthiophene

Cat. No.: B176300
CAS No.: 16939-16-5
M. Wt: 174.26 g/mol
InChI Key: CZEDCCWCCIETGI-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This compound is characterized by a methyl group at the second position and a phenyl group at the third position on the thiophene ring. It has the molecular formula C11H10S and a molecular weight of 174.26 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylthiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives. This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-phenylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylthiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival. Others may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-Methyl-3-phenylthiophene is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit distinct properties and applications, making it a valuable compound in various fields of research .

Biological Activity

2-Methyl-3-phenylthiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring substituted with a methyl group and a phenyl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some key mechanisms include:

  • Kinase Inhibition : Certain derivatives of thiophene compounds, including this compound, have been shown to inhibit kinases, which are critical in regulating cell proliferation and survival pathways.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Studies have highlighted the anticancer potential of thiophene derivatives, including their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains; potential for antibiotic development.
AnticancerInduces apoptosis in cancer cells; inhibits proliferation in certain cancer types.
Anti-inflammatorySome derivatives show promise as anti-inflammatory agents, modulating immune responses.
NeuroprotectivePotential applications in neurodegenerative diseases due to modulation of neuroinflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigating the antimicrobial properties of thiophene derivatives found that compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting their utility in treating infections caused by resistant strains.
  • Anticancer Research : Another research project focused on the anticancer effects of thiophene derivatives reported that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .
  • Neuroprotective Effects : A recent investigation into the neuroprotective effects of thiophene compounds revealed that certain derivatives could reduce neuroinflammation and protect neuronal cells from oxidative stress, indicating their potential in treating neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

2-methyl-3-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEDCCWCCIETGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379515
Record name 2-methyl-3-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16939-16-5
Record name 2-methyl-3-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5-methyl-4-phenyl-2-thiophenecarboxylic acid (54 g, 0.25 mol) prepared as described above was heated to 220–230° C. until the evolution of carbon dioxide ceased. The product was collected and distilled, b.p. 117° C./10 torr. Yield 30 g (70%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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